1-benzyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-benzyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a benzyl group, a bromine atom, and an ethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from simpler aromatic compounds. . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and additions occur.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The choice of solvents, catalysts, and purification methods are critical to achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
1-benzyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 1-benzyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-5-bromoindolin-2-one: This compound shares the indole core and bromine substitution but lacks the ethoxyphenyl and hydroxy groups.
1-benzyl-3-hydroxyindolin-2-one: Similar to the target compound but without the bromine and ethoxyphenyl groups.
5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxyindolin-2-one: Lacks the benzyl group but retains other structural features.
Uniqueness
1-benzyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the benzyl, bromine, and ethoxyphenyl groups allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C25H22BrNO4 |
---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
1-benzyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C25H22BrNO4/c1-2-31-20-11-8-18(9-12-20)23(28)15-25(30)21-14-19(26)10-13-22(21)27(24(25)29)16-17-6-4-3-5-7-17/h3-14,30H,2,15-16H2,1H3 |
InChI Key |
MXOQCHZOLYCKQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)O |
Origin of Product |
United States |
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